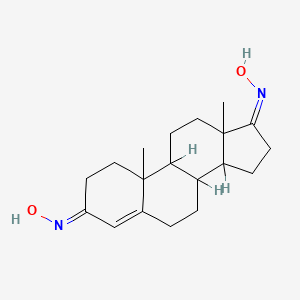
Androst-4-ene-3,17-dione dioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-4-ene-3,17-dione dioxime is a derivative of androst-4-ene-3,17-dione, a steroid hormone and intermediate in the biosynthesis of testosterone and estrone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of androst-4-ene-3,17-dione dioxime typically involves the reaction of androst-4-ene-3,17-dione with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the dioxime derivative.
Industrial Production Methods: Industrial production methods for this compound often involve microbial biotransformation processes. For instance, the use of specific fungal species such as Aspergillus and Fusarium has been explored for the biotransformation of androst-4-ene-3,17-dione to its dioxime derivative .
Analyse Chemischer Reaktionen
Types of Reactions: Androst-4-ene-3,17-dione dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert the dioxime to other steroid derivatives.
Substitution: The dioxime group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Hydroxylated derivatives such as 11α-hydroxy-AD and 14α-hydroxy-AD.
Reduction: Testosterone and other reduced steroid derivatives.
Substitution: Functionalized steroid derivatives with different substituents at the dioxime position.
Wissenschaftliche Forschungsanwendungen
Androst-4-ene-3,17-dione dioxime has several scientific research applications:
Wirkmechanismus
The mechanism of action of androst-4-ene-3,17-dione dioxime involves its interaction with specific enzymes and receptors in the body. It acts as a precursor to various steroid hormones, influencing their biosynthesis and metabolism. The compound targets enzymes such as 3β-hydroxysteroid dehydrogenase and aromatase, which are involved in the conversion of androst-4-ene-3,17-dione to testosterone and estrone .
Vergleich Mit ähnlichen Verbindungen
Androstenedione: An endogenous weak androgen steroid hormone and intermediate in the biosynthesis of testosterone and estrone.
Androstenediol: Another steroid hormone closely related to androstenedione, with similar biosynthetic pathways.
Uniqueness: Androst-4-ene-3,17-dione dioxime is unique due to its specific dioxime functional group, which imparts distinct chemical properties and reactivity compared to other similar steroid compounds. This uniqueness makes it valuable for specific synthetic and therapeutic applications.
Eigenschaften
CAS-Nummer |
5953-65-1 |
|---|---|
Molekularformel |
C19H28N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(NZ)-N-[(3E)-3-hydroxyimino-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hydroxylamine |
InChI |
InChI=1S/C19H28N2O2/c1-18-9-7-13(20-22)11-12(18)3-4-14-15-5-6-17(21-23)19(15,2)10-8-16(14)18/h11,14-16,22-23H,3-10H2,1-2H3/b20-13+,21-17- |
InChI-Schlüssel |
HDKWUWWSIDAZMQ-QBWZCQBYSA-N |
Isomerische SMILES |
CC12CC/C(=N\O)/C=C1CCC3C2CCC\4(C3CC/C4=N/O)C |
Kanonische SMILES |
CC12CCC(=NO)C=C1CCC3C2CCC4(C3CCC4=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


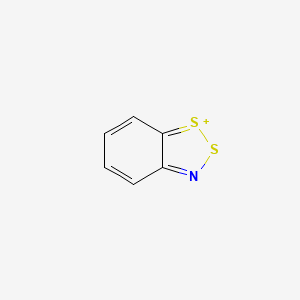
![4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate](/img/structure/B14152432.png)

![5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione](/img/structure/B14152472.png)
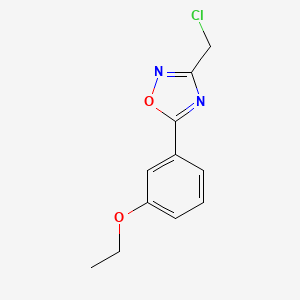
![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B14152482.png)
![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)
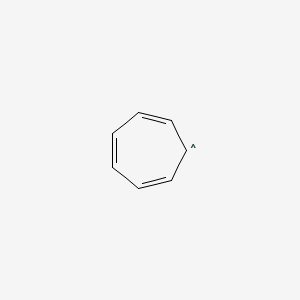
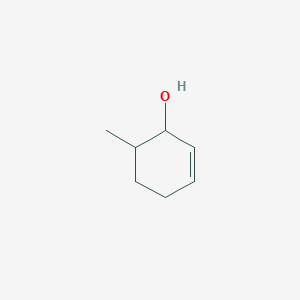
![tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate](/img/structure/B14152494.png)
![2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine](/img/structure/B14152495.png)
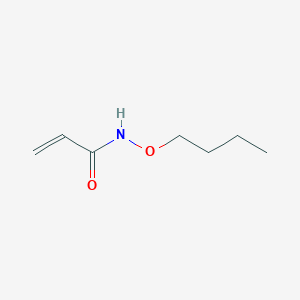
![3-Amino-5-(4-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14152510.png)
![N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide](/img/structure/B14152515.png)
